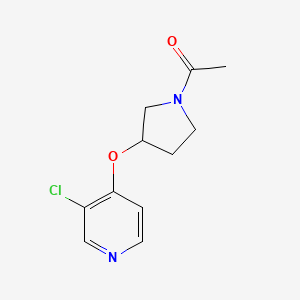
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Scientific Research Applications
Synthesis and Material Science Applications
A study by Hussein et al. (2019) elaborates on a multicomponent domino reaction strategy, highlighting the synthesis of innovative nicotinonitriles with strong blue-green fluorescence emission, demonstrating potential applications in material science and optical materials (Hussein, El Guesmi, & Ahmed, 2019). Similarly, Sosnovskikh et al. (2014) discuss the use of substituted chromones in cycloadditions to synthesize pyrrolidines and dipyrrolidines, indicating the chemical's role in creating complex structures with potential pharmaceutical applications (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Structural Characterization and Molecular Interactions
Xiumin Qiu et al. (2011) focus on the crystal structure of a compound involving 1-(pyridin-2-yl)ethanone, providing insights into the molecule's coordination environment and hydrogen bonding patterns, useful for understanding molecular interactions and designing new materials (Qiu, Li, & Li, 2011).
Antimicrobial Activity
Research by Salimon et al. (2011) reveals the synthesis and antimicrobial activity of a derivative, suggesting its potential as a base for developing new antimicrobial agents, emphasizing the chemical's role in medical research (Salimon, Salih, & Hussien, 2011).
Catalytic Applications
A study by Hao et al. (2016) on poly-N-vinylpyrrolidinones and bimetallic nanoclusters outlines the chemical's utility in catalytic asymmetric oxidation reactions, highlighting its importance in catalysis and organic synthesis (Hao, Gunaratna, Zhang, Weerasekara, Seiwald, Nguyen, Meier, & Hua, 2016).
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)14-5-3-9(7-14)16-11-2-4-13-6-10(11)12/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDWHHMTOYVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
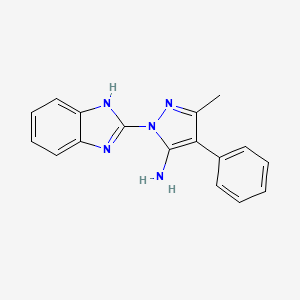
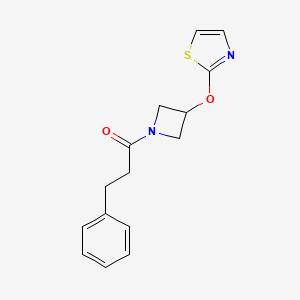
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)
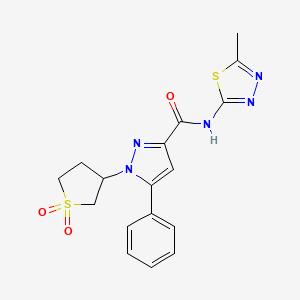
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)
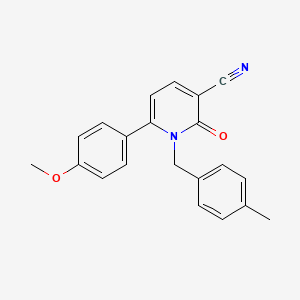
phenyl]methylidene})amine](/img/structure/B2865742.png)
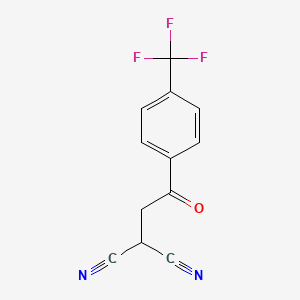
![N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2865745.png)
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)
